molecular formula C19H16N4OS B2790771 N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013769-24-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2790771
CAS No.: 1013769-24-8
M. Wt: 348.42
InChI Key: ZLCCEWNFWKHXHX-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a pyrazole carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The compound, also known as N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its target, DprE1, could potentially disrupt the normal functioning of the enzyme, thereby inhibiting the growth of M. tuberculosis .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis by inhibiting the enzyme DprE1 . This disruption in the cell wall biosynthesis pathway can lead to the death of the bacteria, as the cell wall is crucial for the bacteria’s survival and proliferation .

Result of Action

The result of the compound’s action is the inhibition of the growth of M. tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound can potentially lead to the death of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the pyrazole moiety. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of benzothiazole and pyrazole moieties allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-11-16(22-23(12)2)18(24)20-14-9-7-13(8-10-14)19-21-15-5-3-4-6-17(15)25-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCCEWNFWKHXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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